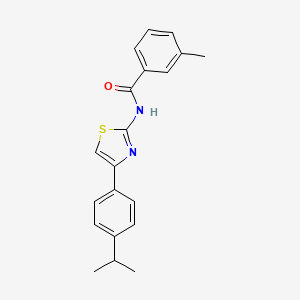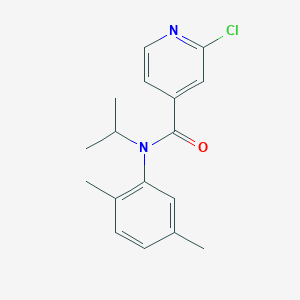
(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)acrylamide, also known as DANA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DANA is a small molecule that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
Chemistry and Biochemistry
Acrylamide, a compound related to (E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)acrylamide, is widely used in industrial processes to synthesize polyacrylamide. Polyacrylamide has various applications including soil conditioning, wastewater treatment, and as a component in cosmetics, paper, and textile industries. It's also used in laboratories for protein separation by electrophoresis. The understanding of acrylamide's formation, especially in food processing, and its implications for human health has been a significant area of research. Studies have explored its presence in foods processed under high temperatures, which has heightened interest in its chemistry, biochemistry, and safety. This involves investigating its formation from asparagine and glucose during Maillard reactions, its metabolism, and its biological effects on cells, tissues, and organisms (Friedman, 2003).
Safety and Toxicology
The potential toxic effects of acrylamide, including neurotoxicity, reproductive toxicity, genotoxicity, and carcinogenicity, have been extensively studied. This research is crucial for assessing the risks associated with exposure to acrylamide and related compounds from both environmental sources and the diet. Efforts to understand and mitigate these risks involve exploring the mechanisms of acrylamide formation in food and developing strategies to reduce its levels. These strategies include modifying food processing techniques, selecting food varieties with lower precursor levels, and using additives that can inhibit acrylamide formation (Pennisi et al., 2013).
Mitigation Strategies
Research into reducing the dietary content and toxicity of acrylamide has led to various proposed methods. These include selecting plant varieties with low levels of precursors, employing processing conditions that minimize formation, and using ingredients that inhibit its formation. The goal is to reduce acrylamide exposure without negatively affecting food quality, safety, and consumer acceptance. This multifaceted approach underscores the complex challenge of addressing acrylamide-related health risks while maintaining the nutritional and sensory properties of food (Friedman & Levin, 2008).
Propriétés
IUPAC Name |
(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c24-20(13-6-14-4-10-17(11-5-14)23(25)26)22-19-12-9-16-8-7-15-2-1-3-18(19)21(15)16/h1-6,9-13H,7-8H2,(H,22,24)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBGDIVDEYLQKM-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isopropyl-3-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2857520.png)
![2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2857523.png)
![N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2857524.png)

![16-[[(1,1-Dimethylethyl)oxy]carbonyl]aminohexadecanoic acid](/img/structure/B2857527.png)
![ethyl 2-[[2-(1-ethylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2857528.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2857533.png)
![2-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2857534.png)
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2857537.png)


